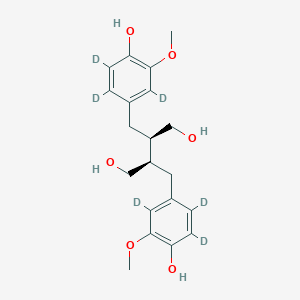![molecular formula C₁₄H₂₂O₄ B1146438 (1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 1217834-81-5](/img/no-structure.png)
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is a useful research compound. Its molecular formula is C₁₄H₂₂O₄ and its molecular weight is 254.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Bicyclic compounds, akin to the specified ester, are pivotal in synthetic chemistry, serving as intermediates in complex chemical syntheses. For instance, Elinson et al. (2006) demonstrated the stereoselective electrocatalytic cyclization of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters, yielding bicyclic compounds with high efficiency. This process underscores the potential of bicyclic esters in synthesizing novel compounds with precise stereochemical control (Elinson, Fedukovich, Starikova, Vereshchagin, Belyakov, Gorbunov, & Nikishin, 2006).
Pharmaceutical Intermediate Synthesis
Bicyclic esters play a critical role in the synthesis of pharmaceutical intermediates. Puppala, Subbaiah, & Maheswaramma (2022) developed a method for the ultra-trace level detection and quantification of a genotoxic impurity in oseltamivir phosphate, a widely used antiviral drug. This research highlights the importance of bicyclic compounds in ensuring the purity and efficacy of pharmaceutical products (Puppala, Subbaiah, & Maheswaramma, 2022).
Materials Science Applications
In materials science, bicyclic compounds have been explored for their potential in creating novel materials. Shin, Kawaue, Okamura, & Shirai (2004) synthesized new diepoxy crosslinkers containing thermally degradable sulfonate ester linkages, showcasing the utility of bicyclic esters in developing photo-crosslinkable and thermally reversible materials, which could have applications in smart coatings and adhesives (Shin, Kawaue, Okamura, & Shirai, 2004).
Advanced Synthetic Methods
Advanced synthetic methods involving bicyclic compounds have also been developed to enhance reaction efficiencies. For example, Kwasek et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the versatility of bicyclic compounds in synthesizing bioactive molecules with potential therapeutic applications (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Polymer Science
In polymer science, bicyclic esters have been utilized in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties. Kwasek & Bogdał (2014) synthesized polymers from 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, through ROMP, illustrating the potential of bicyclic compounds in designing functional polymers (Kwasek & Bogdał, 2014).
将来の方向性
作用機序
Target of Action
It is noted as an intermediate of oseltamivir , which is a well-known antiviral medication used to treat and prevent influenza A and B .
Mode of Action
Given its relation to Oseltamivir, it may interact with viral neuraminidase, an enzyme on the surface of influenza viruses, and stop the virus from spreading within the body .
Biochemical Pathways
If it shares a similar mechanism with Oseltamivir, it might interfere with the viral neuraminidase enzyme, preventing the release of progeny viruses from infected cells .
Result of Action
If it acts similarly to Oseltamivir, it could potentially inhibit the spread of the influenza virus within the body .
生化学分析
Biochemical Properties
(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to altered gene expression and metabolic changes in the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its efficacy and interactions with other biomolecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester' involves the conversion of a starting material to an intermediate, which is then further reacted to obtain the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of an ethyl ester group.", "Starting Materials": [ "4-penten-1-ol", "ethyl propionate", "sodium hydride", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl iodide" ], "Reaction": [ "4-penten-1-ol is protected as its acetate derivative using acetic anhydride and sulfuric acid.", "The resulting acetate is treated with sodium bicarbonate to obtain the corresponding alcohol.", "The alcohol is reacted with sodium hydride in tetrahydrofuran to form the corresponding sodium alkoxide.", "Ethyl propionate is added to the reaction mixture to form the bicyclic ring system via a Michael addition reaction.", "The resulting intermediate is treated with magnesium sulfate to remove any water present.", "The intermediate is then reacted with ethyl iodide to introduce the ethyl ester group and obtain the final product." ] } | |
CAS番号 |
1217834-81-5 |
分子式 |
C₁₄H₂₂O₄ |
分子量 |
254.32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)

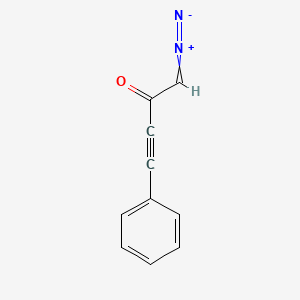
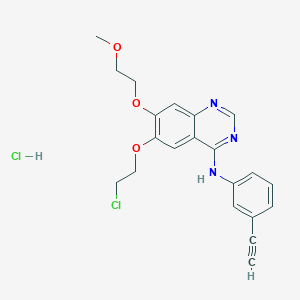
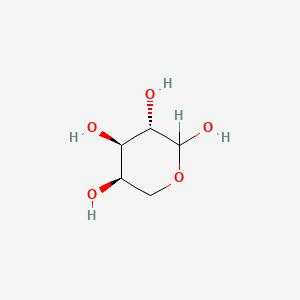
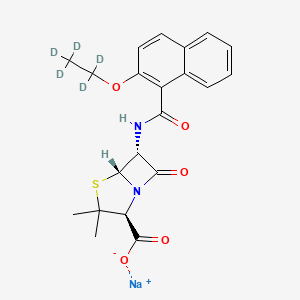
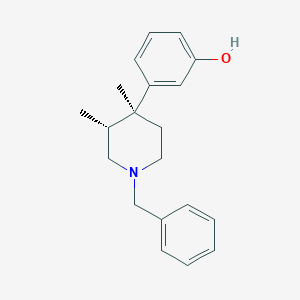
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
